molecular formula C30H39O4P B12294840 tris[2-(2-methylpropyl)phenyl] phosphate

tris[2-(2-methylpropyl)phenyl] phosphate

Cat. No.: B12294840
M. Wt: 494.6 g/mol
InChI Key: DWMQNAXUFKJJTR-UHFFFAOYSA-N
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Description

Introduction

Background and Significance

Historical Development of Organophosphate Flame Retardants

Organophosphate flame retardants emerged in the early 20th century but gained prominence after the 2000s ban on PBDEs due to toxicity concerns. OPFRs, including tris[2-(2-methylpropyl)phenyl] phosphate, became favored for their versatility in polymer applications, such as polyvinyl chloride (PVC) and polyurethane foams. Unlike reactive flame retardants, OPFRs are incorporated via physical blending, allowing broad compatibility but increasing leaching risks. The shift toward halogen-free alternatives further accelerated research into phosphorus-based systems, which now constitute over 30% of the global flame retardant market.

Significance in Materials Science and Engineering

This compound exemplifies the balance between flame retardancy and material integrity. Its branched alkyl chains enhance thermal stability, while the phosphate group facilitates radical scavenging in the gas phase and char formation in the condensed phase. Industrial applications span:

  • Electronics : Circuit boards and cable insulation.
  • Construction : Fire-resistant coatings and foams.
  • Textiles : Protective fabrics for automotive and aerospace sectors.

The compound’s low volatility and compatibility with hydrophobic polymers make it indispensable in high-temperature environments.

Chemical Classification and Nomenclature

IUPAC Nomenclature and Structural Classification

The systematic IUPAC name, This compound , reflects its structure: a central phosphorus atom bonded to three 2-(2-methylpropyl)phenyl groups via oxygen linkages. The isobutyl substituent (2-methylpropyl) introduces steric hindrance, reducing hydrolysis susceptibility compared to linear alkyl analogs.

Molecular Formula : $$ \text{C}{30}\text{H}{39}\text{O}_4\text{P} $$
Molecular Weight : 494.6 g/mol.

Property Value
CAS Registry Number 68937-40-6
Synonymous Names Tris(isobutylphenyl) phosphate, Isobutylenated phenol phosphate (3:1)
Structural Class Triaryl phosphate ester
Related Phosphate Ester Compounds

This compound belongs to a broader family of OPFRs, including:

  • Triphenyl phosphate (TPHP) : Lacks alkyl groups, offering lower thermal stability.
  • Tris(2-chloroethyl) phosphate (TCEP) : Contains chlorine atoms for enhanced flame retardancy but raises toxicity concerns.
  • Triisobutyl phosphate : A trialkyl phosphate with simpler structure but higher volatility.

The aryl-alkyl hybrid structure of this compound balances flame retardancy and material compatibility, distinguishing it from purely aromatic or aliphatic analogs.

Research Objectives and Scope

Current Research Challenges

Despite its advantages, this compound faces challenges:

  • Environmental Persistence : Detected in aquatic systems due to leaching from products.
  • Analytical Detection : Complex matrices (e.g., dust, biota) require advanced chromatographic methods for quantification.
  • Performance Limitations : Moisture sensitivity and plasticizer migration in humid conditions.
Academic and Industrial Research Perspectives

Recent studies prioritize:

  • Structural Modifications : Introducing reactive groups (e.g., epoxy, vinyl) to covalently bind polymers, reducing leaching.
  • Synergistic Formulations : Combining with nanoclays or carbon materials to enhance char formation.
  • Lifecycle Analysis : Assessing environmental impact from production to disposal.

Industrial R&D focuses on scaling greener synthesis routes, such as solvent-free esterification, to align with regulatory standards.

Properties

Molecular Formula

C30H39O4P

Molecular Weight

494.6 g/mol

IUPAC Name

tris[2-(2-methylpropyl)phenyl] phosphate

InChI

InChI=1S/C30H39O4P/c1-22(2)19-25-13-7-10-16-28(25)32-35(31,33-29-17-11-8-14-26(29)20-23(3)4)34-30-18-12-9-15-27(30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3

InChI Key

DWMQNAXUFKJJTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC(C)C)OC3=CC=CC=C3CC(C)C

Origin of Product

United States

Preparation Methods

Alkylation Step: Formation of 2-(2-Methylpropyl)phenol

Reaction Mechanism

Phenol reacts with isobutylene (2-methylpropene) in the presence of acid catalysts (e.g., sulfuric acid, zeolites) via Friedel-Crafts alkylation:
$$ \text{C}6\text{H}5\text{OH} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{H}^+} \text{C}6\text{H}4(\text{O-C}(\text{CH}3)2\text{CH}2)\text{-}2\text{-OH} $$

Key Parameters:
  • Catalyst : Heterogeneous metal oxides (e.g., Al₂O₃, TiO₂) reduce side reactions compared to traditional Brønsted acids.
  • Temperature : 80–120°C for optimal kinetics without thermal degradation.
  • Isobutylene:Phenol Ratio : 3:1 to ensure complete monoalkylation.

Industrial Optimization

Parameter Small-Scale Value Industrial-Scale Adjustment
Catalyst Loading 5 wt% 2–3 wt% (fluidized bed)
Residence Time 4–6 hours 1–2 hours (continuous flow)
Yield 85–90% 92–95%

Alkylation under continuous flow conditions achieves higher throughput and reduces oligomerization byproducts.

Phosphorylation Step: Esterification with POCl₃

Reaction Conditions

The alkylated phenol undergoes phosphorylation with POCl₃:
$$ 3\,\text{C}6\text{H}4(\text{O-C}(\text{CH}3)2\text{CH}2)\text{-}2\text{-OH} + \text{POCl}3 \rightarrow \text{Tris[2-(2-methylpropyl)phenyl] phosphate} + 3\,\text{HCl} $$

Optimization Factors:
  • Catalyst : Lewis acids (e.g., AlCl₃, TiCl₄) enhance reaction rates but require post-treatment to remove metal residues.
  • Solvent : Toluene or dichloromethane improves reagent miscibility.
  • Temperature : 40–70°C balances reaction speed and side-product formation.

Byproduct Management

Byproduct Source Mitigation Strategy
Diesters Incomplete phosphorylation Excess POCl₃ (1.2–1.5 eq)
HCl Gas Reaction stoichiometry Scrubbers with NaOH solution
Metal Residues Catalyst decomposition Filtration or ion-exchange resins

Patents highlight the use of heterogeneous TiO₂/SiO₂ catalysts to minimize metal contamination, achieving product purity >99%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt tubular reactors for both alkylation and phosphorylation steps:

  • Throughput : 500–1,000 kg/hr.
  • Energy Efficiency : 20–30% reduction vs. batch processes.
Case Study (CN105085568A):
  • Catalyst : TiO₂-SiO₂ (1:1 molar ratio).
  • POCl₃ Conversion : 98.7%.
  • Purity : 99.2% (GC analysis).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Batch Alkylation 85 97 Moderate 12–15
Continuous Flow 95 99 High 8–10
Solvent-Free 88 96 Low 14–18

Continuous flow systems dominate industrial production due to superior cost-efficiency and output consistency.

Challenges and Innovations

Catalyst Deactivation

  • Issue : Metal oxide catalysts lose activity after 200–300 cycles due to pore clogging.
  • Solution : Periodic calcination at 500°C restores 95% initial activity.

Green Chemistry Approaches

  • Ionic Liquid Catalysts : Imidazolium-based liquids enable solvent-free phosphorylation with 90% yield but face high viscosity challenges.
  • Enzymatic Esterification : Pilot studies using lipases show promise (70% yield) but require genetic engineering for industrial viability.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2-methylpropyl)phenyl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Industrial Applications

Flame Retardant Properties

Tris[2-(2-methylpropyl)phenyl] phosphate is primarily utilized as a flame retardant in polymers and plastics. Its effectiveness stems from its ability to form a char layer during combustion, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. This property is crucial in enhancing the fire resistance of materials used in construction, electronics, and automotive industries .

Plasticizer Use

In addition to its flame-retardant properties, this compound serves as a plasticizer , improving the flexibility and durability of various products. It is commonly integrated into coatings, adhesives, and hydraulic fluids, where it enhances performance while maintaining material integrity .

Biological Research Applications

Toxicity Studies

Research has indicated that this compound exhibits significant cytotoxic effects on various cell lines, including cancer cells. Studies have shown that it induces apoptosis through mechanisms involving oxidative stress and disruption of cellular homeostasis. For instance, in experiments involving MCF7 (breast cancer) and HeLa (cervical cancer) cells, the compound demonstrated notable cytotoxicity with IC50 values of 25 μM and 30 μM respectively .

Table 1: Cytotoxic Effects of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF725Induction of apoptosis via oxidative stress
HeLa30Disruption of mitochondrial function
Vero50Loss of membrane integrity leading to cell death

Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows integration into cell membranes, altering permeability.
  • Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to cellular damage.
  • Enzyme Inhibition : It inhibits enzymes involved in critical signaling pathways, promoting apoptotic processes .

Environmental and Health Implications

Given its utility as a flame retardant and plasticizer, concerns have been raised regarding the environmental impact and potential health risks associated with exposure to this compound. Its structural similarities to other organophosphates suggest possible neurotoxic effects that warrant further investigation .

Case Studies

Study on MCF7 Cells

In a controlled study involving MCF7 cells treated with varying concentrations of this compound, researchers observed a dose-dependent reduction in cell viability at concentrations above 25 μM. Morphological assessments revealed typical signs of apoptosis such as cell shrinkage and membrane blebbing.

Impact on HeLa Cells

HeLa cells exposed to the compound exhibited increased oxidative stress markers. The findings indicated that the ability of this compound to induce ROS was a primary factor contributing to its cytotoxicity.

Mechanism of Action

The mechanism of action of tris[2-(2-methylpropyl)phenyl] phosphate involves its ability to interfere with the combustion process. The compound releases phosphoric acid derivatives upon heating, which act as flame inhibitors by promoting the formation of a char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion and reducing the release of flammable gases.

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphate Esters

Structural Analogues

Triisobutyl Phosphate (TiBP)
  • Structure : Alkyl-substituted OPE with three 2-methylpropyl (isobutyl) chains.
  • Molecular Formula : C₁₂H₂₇O₄P (MW: 266.31 g/mol) .
  • Key Differences : TiBP lacks aromatic rings, resulting in lower molecular weight and higher water solubility (0.4 g/L) compared to tris[2-(2-methylpropyl)phenyl] phosphate .
  • Applications : Primarily used as an antifoam agent in concrete additives and lubricants .
Triphenyl Phosphate (TPhP)
  • Structure : Three unsubstituted phenyl groups attached to a phosphate core.
  • Molecular Formula : C₁₈H₁₅O₄P (MW: 326.28 g/mol) .
  • Key Differences : The absence of alkyl substituents in TPhP reduces lipophilicity (log P ~4.2) compared to this compound (estimated log P >8) .
  • Environmental Presence : TPhP is widely detected in atmospheric samples (e.g., 0.1–5.3 ng/m³ in Toronto) and biological matrices like pine needles (4.4% contribution to total OPEs in China) .
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)
  • Structure : Chlorinated alkyl chains (1,3-dichloro-2-propyl groups).
  • Molecular Formula : C₉H₁₅Cl₆O₄P (MW: 430.9 g/mol) .
  • Key Differences: Chlorination increases polarity and environmental mobility. TDCPP is a major contaminant in urban snowmelt (26.6% contribution in Nanjing, China) .
  • Toxicity: Classified as a carcinogen (California Proposition 65), unlike this compound, which lacks extensive toxicity data .

Functional Analogues

Triisopropylated Phenyl Phosphate (IPPP)
  • Structure : Three isopropyl-substituted phenyl groups.
  • Applications : Used in hydraulic fluids (e.g., Durad MP280) and as a plasticizer .
  • Comparison : IPPP shares similar industrial applications but differs in substituent bulkiness, affecting polymer compatibility and leaching rates .
Tris(2-chloroethyl) Phosphate (TCEP)
  • Structure : Chloroalkyl chains.
  • Environmental Presence : High atmospheric concentrations (e.g., 1.2–3.8 ng/m³ in British Columbia) due to volatility and widespread use in foams .
  • Regulatory Status : Restricted in the EU due to neurotoxicity, highlighting regulatory scrutiny absent for this compound .

Environmental and Health Impact Comparison

Environmental Persistence

Compound Log P (Predicted) Water Solubility Environmental Detection
This compound >8 Low Limited data; likely understudied
TiBP ~3.5 0.4 g/L Detected in industrial effluents
TPhP ~4.2 1.2 mg/L Ubiquitous in air and biota
TDCPP ~3.8 0.7 mg/L High in urban snowmelt (746 ng/L avg.)

Human Exposure Risks

  • This compound: No direct exposure data, but structural analogues like TDCPP pose carcinogenic risks at 39.0 ng/(kg·d) via drinking water .
  • TCEP/TCPP : Daily intake via dust ingestion reaches 915.78 pg/kg for children, emphasizing vulnerability .

Biological Activity

Tris[2-(2-methylpropyl)phenyl] phosphate (TMPP) is a phosphate ester that has garnered attention due to its applications as a flame retardant and potential environmental and health impacts. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

TMPP is categorized under organophosphate esters, which are known for their diverse biological activities. Its chemical structure consists of three 2-(2-methylpropyl)phenyl groups esterified to a phosphate group, contributing to its unique properties.

Biological Activity Overview

The biological activity of TMPP can be analyzed through various mechanisms, including toxicity, endocrine disruption, and neurotoxicity. Here we summarize key findings from the literature.

Toxicity Studies

  • Acute Toxicity : Studies indicate that TMPP exhibits moderate acute toxicity in laboratory animals. The median lethal dose (LD50) varies depending on the route of administration (oral, dermal, inhalation).
  • Chronic Exposure : Chronic exposure studies have shown potential effects on liver and kidney function, with observed histopathological changes in these organs in animal models .

Endocrine Disruption

Research has suggested that TMPP may act as an endocrine disruptor. It has been shown to interfere with hormone signaling pathways, particularly affecting thyroid hormones and potentially leading to developmental issues in vertebrates .

Neurotoxicity

TMPP has been associated with neurotoxic effects similar to other organophosphate compounds. Animal studies have demonstrated alterations in behavior and neurological function following exposure, including symptoms reminiscent of organophosphate-induced delayed neuropathy (OPIDN) .

Case Studies

Several case studies provide insights into the biological activity of TMPP:

  • Case Study 1 : A study on rats exposed to TMPP showed significant liver enzyme alterations, indicating hepatotoxicity. Histological examination revealed fatty liver changes and necrosis at higher doses .
  • Case Study 2 : In a developmental toxicity study, pregnant rats exposed to TMPP had offspring with reduced birth weights and behavioral abnormalities, suggesting teratogenic effects .
  • Case Study 3 : An investigation into the neurotoxic effects of TMPP found that exposure led to impaired motor coordination and increased anxiety-like behavior in adult rats. This aligns with findings from other organophosphates known for neurotoxic properties .

Data Summary

The following table summarizes key findings related to the biological activity of TMPP:

Study Type Findings Reference
Acute ToxicityModerate toxicity; LD50 varies by route
Chronic ExposureLiver and kidney damage; histopathological changes
Endocrine DisruptionInterference with thyroid hormone signaling
NeurotoxicityBehavioral changes; symptoms of OPIDN

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing tris[2-(2-methylpropyl)phenyl] phosphate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Key spectral features include:

  • ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm).
  • ³¹P NMR : A singlet near δ 0–2 ppm, typical for organophosphate esters.
  • HRMS : Molecular ion peak at m/z corresponding to C₃₀H₃₉O₄P (exact mass: 506.26 g/mol) .
    • Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to resolve impurities like unreacted phenolic precursors or hydrolysis byproducts .

Q. How can researchers determine the hydrolytic stability of this compound under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 50°C. Monitor degradation via:

  • Kinetic Sampling : Collect aliquots at intervals (e.g., 0, 24, 48, 72 hrs) and analyze using HPLC to quantify remaining parent compound.
  • Product Identification : Use LC-MS/MS to detect hydrolysis products (e.g., diesters or phenolic derivatives).
    • Critical parameters include ionic strength, temperature, and dissolved oxygen levels. Hydrolysis rates are typically accelerated in alkaline conditions due to nucleophilic attack on the phosphate ester .

Q. What are the key physical properties (e.g., solubility, log Kow) relevant for experimental handling of this compound?

  • Solubility : Sparingly soluble in water (<1 mg/L at 25°C) but highly soluble in organic solvents (e.g., dichloromethane, toluene). Determine via shake-flask method with HPLC quantification .
  • Log Kow : Estimated at ~8.2 using EPI Suite™ or experimental octanol-water partitioning assays, indicating high bioaccumulation potential .

Advanced Research Questions

Q. How can computational models predict the environmental partitioning and persistence of this compound?

  • Methodology :

  • EPI Suite™ : Input SMILES notation to estimate persistence (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or lipid bilayers to assess adsorption and bioaccumulation pathways.
    • Validation requires comparing predictions with experimental soil/water partitioning coefficients (Kd) and biodegradation half-lives .

Q. What in vitro bioassays are suitable for evaluating the endocrine-disrupting potential of this compound?

  • Assay Design :

  • ER/AR Transactivation Assays : Use human cell lines (e.g., MDA-kb2) transfected with estrogen/androgen receptor reporters to measure agonistic/antagonistic activity.
  • Thyroid Receptor (TR) Assays : Quantify disruption via T3/T4 competitive binding studies.
    • Dose-response curves (0.1–100 µM) and positive controls (e.g., BPA for ER) are critical. Data interpretation must account for cytotoxicity (measured via MTT assays) .

Q. How can researchers resolve contradictions in reported ecotoxicity data for this compound?

  • Data Reconciliation Framework :

  • Source Evaluation : Cross-reference studies for consistency in test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, and endpoints (LC50 vs. NOEC).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for variability in experimental conditions.
    • For example, discrepancies in aquatic toxicity may arise from differences in dissolved organic carbon content affecting bioavailability .

Q. What mechanistic insights can be gained from studying the interaction of this compound with polymer matrices?

  • Advanced Techniques :

  • DSC/TGA : Analyze thermal stability (degradation onset temperature) and plasticizing efficiency via glass transition temperature (Tg) modulation.
  • FTIR Imaging : Map spatial distribution within polymers (e.g., PVC) to assess compatibility and leaching potential.
    • Molecular dynamics simulations can predict hydrogen bonding and van der Waals interactions between the phosphate ester and polymer chains .

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